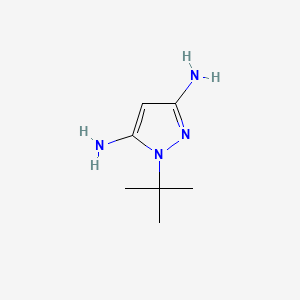

1-tert-butyl-1H-pyrazole-3,5-diamine

Beschreibung

Eigenschaften

CAS-Nummer |

1248686-50-1 |

|---|---|

Molekularformel |

C7H14N4 |

Molekulargewicht |

154.217 |

IUPAC-Name |

1-tert-butylpyrazole-3,5-diamine |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)11-6(9)4-5(8)10-11/h4H,9H2,1-3H3,(H2,8,10) |

InChI-Schlüssel |

DAJMAXVJKSEDDZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C(=CC(=N1)N)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have highlighted the anti-tubercular properties of derivatives of 1-tert-butyl-1H-pyrazole-3,5-diamine. Compounds synthesized from this base structure have shown significant activity against Mycobacterium tuberculosis, particularly in drug-resistant strains.

- In Vitro Studies : Compounds derived from 1-tert-butyl-1H-pyrazole-3,5-diamine demonstrated potent activity against M. tuberculosis H37Rv strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard anti-tubercular drugs like rifampicin and isoniazid .

Anticancer Properties

1-tert-butyl-1H-pyrazole-3,5-diamine also exhibits potential as an anticancer agent. It acts as an inhibitor of tryptophan 2,3-dioxygenase, an enzyme involved in the immunosuppressive environment of tumors.

- Mechanism of Action : By inhibiting this enzyme, the compound may help restore antitumor immune responses in various cancers .

Pharmacological Studies

Pharmacological evaluations indicate that derivatives of 1-tert-butyl-1H-pyrazole-3,5-diamine can modulate various biological pathways:

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Beyond tuberculosis, derivatives have shown activity against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Case Study 1: Anti-TB Activity

A series of novel pyrazole derivatives were synthesized and tested for anti-tubercular activity. Among these, compounds with specific substitutions on the pyrazole ring exhibited MIC values significantly lower than those of traditional treatments .

Case Study 2: Cancer Therapeutics

In a study focusing on cancer treatment, researchers developed a series of compounds based on 1-tert-butyl-1H-pyrazole-3,5-diamine that effectively inhibited tumor growth in preclinical models. These compounds were evaluated for their ability to restore immune function against tumors by targeting metabolic pathways disrupted by cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physico-Chemical Comparisons

The following table compares 1-tert-butyl-1H-pyrazole-3,5-diamine with structurally related pyrazole and triazole derivatives:

Functional Group Impact on Properties

- Aromatic vs. Aliphatic Substituents: Naphthyl groups (as in 25o) increase molecular weight and π-stacking capability, whereas cyclopentyl groups improve solubility in non-polar solvents .

- Heterocycle Core : Triazole derivatives (e.g., 1H-1,2,4-Triazole-3,5-diamine) exhibit higher melting points and polarity due to the triazole ring’s resonance stability and hydrogen-bonding capacity .

Vorbereitungsmethoden

Reaction of tert-Butyl Hydrazine with Malononitrile

Malononitrile (NC-CH2-CN) reacts with tert-butyl hydrazine hydrochloride in ethanol under reflux to form 1-tert-butyl-1H-pyrazole-3,5-dicarbonitrile. This intermediate undergoes catalytic hydrogenation (H2, Raney Ni) to reduce both nitrile groups to primary amines, yielding the target diamine.

Key Reaction Conditions

-

Solvent: Ethanol or THF

-

Temperature: Reflux (~78°C for ethanol)

-

Reduction: 40–60 psi H2, 8–12 hours

Mechanistic Insights

The cyclization proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbon of malononitrile, forming a cyclic intermediate. Subsequent elimination of ammonia generates the pyrazole ring. The reduction step employs catalytic hydrogenation, where nitriles are sequentially converted to imines and then amines.

Regioselective Synthesis via Trichloromethyl Enones

A regiocontrolled method adapted from ACS Omega (2023) utilizes trichloromethyl enones and tert-butyl hydrazine. While the original protocol produces carboxyalkyl pyrazoles, modifying the trichloromethyl group to a nitrile enables subsequent reduction to amines.

Synthesis of 3(5)-Cyano Intermediate

Trichloromethyl enones react with tert-butyl hydrazine in methanol, forming a 3-trichloromethylpyrazole intermediate. Substituting trichloromethyl with cyanide via nucleophilic displacement (e.g., using KCN) yields 3(5)-cyano-1-tert-butyl-1H-pyrazole. A second cyano group is introduced at the 5-position through halogenation (e.g., NCS) followed by cyanation.

Optimized Parameters

-

Displacement Agent: KCN in DMF, 80°C

-

Halogenation: N-Chlorosuccinimide (NCS), 0°C

Reduction to Diamine

The dicyano intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), producing the diamine in 65–75% yield.

Functionalization of Pre-Formed Pyrazole Cores

Post-synthetic modification of halogenated pyrazoles offers an alternative route. For example, 1-tert-butyl-3,5-dibromo-1H-pyrazole undergoes amination via Ullmann coupling with aqueous ammonia, mediated by CuI and L-proline.

Halogenation-Amination Sequence

-

Bromination: Treatment of 1-tert-butyl-1H-pyrazole with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4) introduces bromine at positions 3 and 5.

-

Amination: Copper-catalyzed coupling with NH3 in dioxane at 100°C replaces bromines with amines.

Yield Considerations

-

Bromination: 80–85%

-

Amination: 60–70%

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield | Regiochemical Control |

|---|---|---|---|---|

| Cyclocondensation | Malononitrile, tert-BuNHNH2 | Cyclization → Reduction | 70–80% | High |

| Trichloromethyl Enones | Enones, tert-BuNHNH2 | Displacement → Reduction | 60–75% | Moderate |

| Halogenation-Amination | 1-tert-Bu-pyrazole | Bromination → Ullmann Coupling | 50–60% | Low |

Spectroscopic Characterization

-

1H NMR (CDCl3):

-

13C NMR (DMSO-d6):

-

IR (KBr):

Challenges and Optimization Opportunities

-

Regioselectivity: Competing 1,3- vs. 1,5-regioisomers necessitate careful solvent and hydrazine selection. Polar aprotic solvents (DMF) favor 1,3-substitution, while alcohols promote 1,5-products.

-

Reduction Side Reactions: Over-reduction of nitriles to methylene groups (via LiAlH4) can occur; controlled hydrogenation mitigates this.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclocondensation route due to fewer steps and higher yields. Suppliers like Amadis Chemical use continuous-flow reactors to enhance throughput, achieving >90% purity .

Q & A

Q. What synthetic methodologies are commonly employed for 1-tert-butyl-1H-pyrazole-3,5-diamine?

The synthesis typically involves cyclocondensation of β-diketones with hydrazine derivatives. For example, tert-butyl-substituted pyrazoles can be synthesized via acid-catalyzed reactions in methanol, as demonstrated in the preparation of structurally similar 4-nitro-1H-pyrazole-3,5-diamine hydrochloride (yield: 80%) using concentrated HCl and methanol . Modifications, such as introducing tert-butyl groups via alkylation or protecting-group strategies, may require optimization of reaction time, temperature, and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing 1-tert-butyl-1H-pyrazole-3,5-diamine?

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching vibrations ~3300–3500 cm⁻¹).

- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet) and NH₂ group integration. ¹³C NMR resolves aromatic carbons and tert-butyl quaternary carbon (δ ~30–35 ppm).

- UV-Vis : Useful for studying electronic transitions in conjugated systems, particularly if the compound is part of azo-dye derivatives .

Q. How is the purity of 1-tert-butyl-1H-pyrazole-3,5-diamine validated?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended. Crystallization in solvents like ethyl acetate or methanol can enhance purity, as shown in the isolation of pyrazole derivatives .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of 1-tert-butyl-1H-pyrazole-3,5-diamine?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), chemical reactivity descriptors (electrophilicity index), and electrostatic potential maps. These models help explain experimental UV-Vis spectra and tautomeric equilibria in pyrazole derivatives .

Q. How does the tert-butyl group influence the crystal packing and steric effects in coordination complexes?

Single-crystal X-ray diffraction reveals that bulky tert-butyl groups induce steric hindrance, affecting bond angles (e.g., C–N–C angles ~119.5°) and molecular packing. For example, tert-butyl-substituted pyrazole ligands form distorted geometries in metal complexes, as observed in cobalt and palladium coordination studies .

Q. What contradictions exist in the literature regarding the reactivity of tert-butyl-substituted pyrazoles?

Discrepancies arise in synthetic yields when using different acid catalysts (e.g., HCl vs. H₂SO₄) or solvents (methanol vs. THF). For instance, HCl in methanol achieves higher yields (80%) for nitro-substituted analogs, while THF may favor side reactions in azo-dye syntheses .

Q. How can 1-tert-butyl-1H-pyrazole-3,5-diamine be utilized in ligand design for metal-catalyzed reactions?

The NH₂ groups act as coordination sites for transition metals (e.g., Co, Pd), while the tert-butyl moiety enhances solubility in non-polar media. Such ligands are effective in catalytic C–C coupling reactions, as demonstrated in palladium-catalyzed cross-coupling studies .

Methodological Guidelines

- Synthesis Optimization : Use controlled stoichiometry (1:2 molar ratios for hydrazine derivatives) and monitor reaction progress via TLC.

- Crystallography : Employ SHELX programs for structure refinement. SHELXL is widely used for small-molecule crystallography, while SHELXE aids in high-throughput phasing .

- Data Validation : Cross-reference experimental NMR shifts with DFT-predicted values to resolve ambiguities in tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.